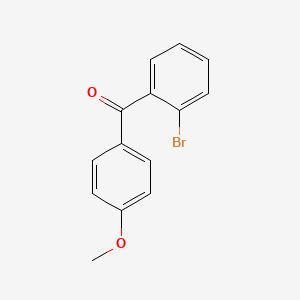

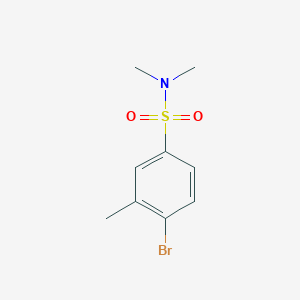

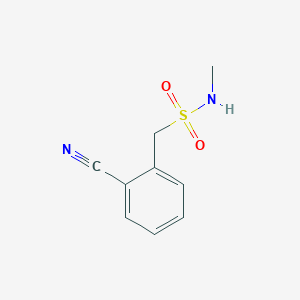

![molecular formula C15H19N3OS B1277517 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669726-50-5](/img/structure/B1277517.png)

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. The structure of this compound includes an allyl group and a dimethylphenoxyethyl moiety attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. This structural complexity contributes to its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides. For example, the synthesis of a related compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved by the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Although the exact synthesis route for the compound is not provided, it is likely to follow a similar synthetic strategy involving key intermediates and cyclization steps.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's behavior and interactions . Computational methods like DFT and HF calculations complement experimental data, offering insights into the electronic structure and potential energy profiles .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the presence of functional groups such as the allyl group and the thiol group. These functionalities can participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The electronic structure and thiol-thione tautomeric equilibrium are critical factors that affect the chemical behavior of these compounds . Theoretical studies, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, can predict the sites of reactivity and the nature of chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and crystal structure, are determined experimentally and can vary significantly depending on the substituents present in the molecule . The chemical properties, including acidity, basicity, and redox potential, are influenced by the electronic distribution within the molecule. Theoretical calculations can predict various properties, such as vibrational frequencies, chemical shifts, and nonlinear optical properties, which are often in good agreement with experimental data . Additionally, the solubility and stability of these compounds in different solvents can be assessed using computational models like the Onsager and PCM models .

Aplicaciones Científicas De Investigación

1. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .

- Method : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

2. Antimicrobial Evaluation of Allylbenzochromone Derivatives

- Application : The synthesis of various isolated and condensed naphthoyl or (chromenyl) nicotinonitriles, azalactone, thiazolidinone, xanthene, indenopyridine, Schiff bases, diazepine, imidazole and triazolopyrimidine derivatives have shown antimicrobial activities .

- Method : The versatile precursor 6-allyl-3-formyl-4H-benzo[h]chromen-4-one was used for the synthesis of these compounds via its reactions with several active carbon nucleophiles in addition to amines, benzil and hydrazine .

- Results : Some of the newly synthesized compounds showed moderately and good antimicrobial activities .

3. Synthesis of Indole Derivatives

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community. In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

4. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Method : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

5. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Method : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

6. Synthesis of Indole Derivatives

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

Propiedades

IUPAC Name |

3-[1-(3,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)11(3)9-13/h5-7,9,12H,1,8H2,2-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSGXEXHULQKRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412853 |

Source

|

| Record name | 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669726-50-5 |

Source

|

| Record name | 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

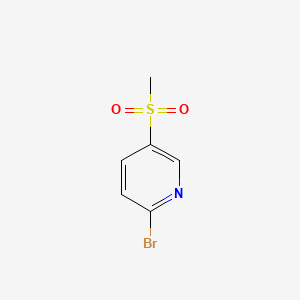

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)